

# Guide 1: PTI-428 (Nesolicaftor) for Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | B-428    |           |
| Cat. No.:            | B1201740 | Get Quote |

Introduction to PTI-428 (Nesolicaftor)

PTI-428, also known as nesolicaftor, is an investigational drug that belongs to a novel class of cystic fibrosis transmembrane conductance regulator (CFTR) modulators known as amplifiers. [1][2] Unlike CFTR correctors and potentiators, which act directly on the CFTR protein, nesolicaftor works at the mRNA level to increase the amount of CFTR protein produced by the cell.[3] This mechanism is intended to provide more CFTR protein for correctors and potentiators to act upon, potentially enhancing their therapeutic effect.[2][3] Nesolicaftor has been evaluated in Phase 1 and 2 clinical trials, primarily as an add-on therapy to other CFTR modulators.[1][4]

Quantitative Data: Clinical Trial Performance of Nesolicaftor Combinations

The following table summarizes the key efficacy data from Phase 2 clinical trials involving nesolicaftor in combination with other CFTR modulators. For comparison, data for established CFTR modulator therapies are also included.



| Therapy                                                 | Patient<br>Population<br>(Genotype) | Change in<br>ppFEV1 from<br>Baseline | Change in<br>Sweat<br>Chloride<br>(SwCl) from<br>Baseline | Clinical Trial<br>Identifier    |
|---------------------------------------------------------|-------------------------------------|--------------------------------------|-----------------------------------------------------------|---------------------------------|
| Nesolicaftor (50 mg) + Orkambi®                         | F508del<br>Homozygous               | +5.2 percentage points               | Not Reported                                              | NCT02718495                     |
| Triple Combo<br>(High-dose)                             | F508del<br>Homozygous               | +5%                                  | -19 mmol/L                                                | NCT03500263                     |
| Triple Combo (Dirocaftor + Posenacaftor + Nesolicaftor) | F508del<br>Homozygous               | +8 percentage points vs. placebo     | -29 mmol/L vs.<br>placebo                                 | NCT03251092                     |
| Orkambi®<br>(lumacaftor/ivaca<br>ftor)                  | F508del<br>Homozygous               | +2.6 to 3.0<br>percentage<br>points  | -9.8 mmol/L                                               | TRAFFIC and TRANSPORT (Phase 3) |
| Symdeko®<br>(tezacaftor/ivacaf<br>tor)                  | F508del<br>Homozygous               | +4.0 percentage points               | -9.5 mmol/L                                               | EVOLVE (Phase<br>3)             |
| Trikafta®<br>(elexacaftor/teza<br>caftor/ivacaftor)     | F508del<br>Homozygous               | +13.8<br>percentage<br>points        | -41.8 mmol/L                                              | VX17-445-102<br>(Phase 3)       |

Note: The clinical development of nesolicaftor was part of the portfolio of Proteostasis Therapeutics. Despite some positive early-phase results, further development plans for this specific agent have not been announced.

Experimental Protocols: Phase 2 Study of Nesolicaftor as Add-on Therapy (NCT02718495)

This study was a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of nesolicaftor in patients with cystic fibrosis who were already being treated with Orkambi® (lumacaftor/ivacaftor).



- Patient Population: Individuals with CF aged 18 years and older, homozygous for the F508del mutation, and on a stable regimen of Orkambi® for at least three months.
- Study Design: Patients were randomized to receive either 50 mg of nesolicaftor or a placebo once daily for 28 days, in addition to their ongoing Orkambi® treatment.
- Primary Endpoints: The primary endpoints were safety and tolerability.
- Secondary Endpoints: Efficacy was assessed through changes in lung function, specifically
  the percent predicted forced expiratory volume in one second (ppFEV1), and changes in
  sweat chloride concentration.
- Methodology: ppFEV1 was measured at baseline and at specified intervals throughout the 28-day treatment period. The change from baseline in ppFEV1 was the key measure of efficacy. Safety was monitored through the recording of adverse events, clinical laboratory tests, and electrocardiograms.

Visualization of CFTR Modulator Mechanisms

The following diagram illustrates the distinct and potentially synergistic mechanisms of action of CFTR amplifiers, correctors, and potentiators in treating cystic fibrosis.



Click to download full resolution via product page

Caption: Mechanism of CFTR Modulators.



### **Guide 2: FORX-428 for Advanced Solid Tumors**

Introduction to FORX-428

FORX-428 is a novel, orally available small molecule inhibitor of poly (ADP-ribose) glycohydrolase (PARG).[5][6] PARG is a key enzyme in the DNA Damage Response (DDR) pathway, responsible for degrading poly (ADP-ribose) chains that are synthesized by PARP enzymes at sites of DNA damage.[6][7] By inhibiting PARG, FORX-428 is designed to cause the accumulation of these chains, leading to replication stress and ultimately cell death in cancer cells with specific DNA repair deficiencies.[5][6] This mechanism represents a next-generation approach in DDR inhibition, with the potential to be effective in tumors that are resistant to PARP inhibitors.[5][7] As of late 2025, FORX-428 has entered a first-in-human Phase 1 clinical trial, with initial data expected in mid-2026.[5][6] Therefore, the following comparisons are based on preclinical data.

Quantitative Data: Preclinical Performance of FORX-428 vs. Other DDR Inhibitors

This table summarizes the available preclinical data for FORX-428, comparing its potency and in vivo efficacy with other investigational PARG inhibitors and an approved PARP inhibitor.



| Compound  | Target | IC50 (in vitro)                                              | In Vivo Model<br>(Ovarian<br>Cancer) Tumor<br>Volume<br>Reduction         | Status (as of<br>late 2025) |
|-----------|--------|--------------------------------------------------------------|---------------------------------------------------------------------------|-----------------------------|
| FORX-428  | PARG   | <0.5 to 19 nM                                                | Significant reduction vs. vehicle and olaparib                            | Phase 1                     |
| ETX-19477 | PARG   | Not specified, but<br>FORX-428<br>reported as more<br>potent | Less tumor<br>reduction than<br>FORX-428                                  | Phase 1                     |
| IDE-161   | PARG   | Not specified, but<br>FORX-428<br>reported as more<br>potent | Less tumor<br>reduction than<br>FORX-428                                  | Phase 1                     |
| Olaparib  | PARP   | ~1-5 nM (for<br>PARP1)                                       | Less tumor<br>reduction than<br>FORX-428 in a<br>PARPi-resistant<br>model | Approved                    |

Source: Data synthesized from preclinical study announcements and presentations.[8]

Experimental Protocols: In Vivo Antitumor Activity Assessment

A representative experimental design to evaluate the in vivo efficacy of FORX-428 in preclinical models is as follows:

 Model System: Patient-derived xenograft (PDX) models of ovarian or triple-negative breast cancer, often with known mutations in DNA repair genes (e.g., BRCA1/2), are implanted in immunocompromised mice.



- Study Arms: Once tumors reach a specified size, animals are randomized into several treatment arms:
  - Vehicle control (placebo).
  - FORX-428 administered orally at various dose levels (e.g., 10 mg/kg, 100 mg/kg) daily.
  - Comparator arm(s), such as another PARG inhibitor or a PARP inhibitor like olaparib.
- Primary Endpoint: The primary efficacy endpoint is tumor growth inhibition. Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Methodology: The antitumor activity is assessed by comparing the change in tumor volume over time between the FORX-428 treated groups and the control/comparator groups.
   Statistical analyses are performed to determine the significance of any observed tumor growth delay or regression. Tolerability is assessed by monitoring animal body weight and overall health.

Visualization of the DNA Damage Response (DDR) Pathway

This diagram illustrates the roles of PARP and PARG in the DDR pathway and the mechanism of their respective inhibitors.





Click to download full resolution via product page

Caption: DNA Damage Response and Inhibitor Action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]



- 2. Cystic fibrosis transmembrane conductance regulator modulators: precision medicine in cystic fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. FoRx Therapeutics Initiates First-in-Human Trial with Novel Anti-Cancer Drug FORX-428 Targeting DNA Damage Response | FoRx Therapeutics [forxtherapeutics.com]
- 6. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 7. discover-pharma.com [discover-pharma.com]
- 8. FORX-428 exerts antitumor activity through PARG inhibition | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Guide 1: PTI-428 (Nesolicaftor) for Cystic Fibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201740#b-428-clinical-trial-results-and-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com